molecular formula C20H20ClN3OS B2502934 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 932352-68-6

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2502934
CAS RN: 932352-68-6
M. Wt: 385.91
InChI Key: NRVOJSUFRDBXRT-UHFFFAOYSA-N
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Description

The compound "2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide" is a chemical entity that appears to be related to a class of compounds that include various aromatic and heteroaromatic rings, such as imidazole and thiazole, often substituted with halogens like chlorine. These compounds are of interest due to their potential biological activities and their intriguing molecular structures, which can lead to various intermolecular interactions in the crystalline state.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the formation of amide bonds. For instance, a bicyclic thiohydantoin fused to pyrrolidine was synthesized through the cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate, followed by an addition reaction . Another related compound was synthesized by a method that likely involves the formation of an imidazole ring followed by the introduction of a chlorophenyl group . These methods suggest that the synthesis of the compound would also involve multiple steps, including the formation of the imidazole ring, introduction of the chlorophenyl moiety, and subsequent thioether and amide bond formation.

Molecular Structure Analysis

The molecular structures of related compounds show that they can adopt near "V" shaped conformations with dihedral angles between aromatic planes, as seen in compounds with difluoromethyl-substituted aromatic rings . The crystal structures often reveal intermolecular interactions such as hydrogen bonds and π-π interactions, which can lead to the formation of 3-D arrays in the crystal lattice . These findings suggest that the compound of interest may also exhibit a complex geometry with significant intermolecular interactions in the solid state.

Chemical Reactions Analysis

While the specific chemical reactions of "2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide" are not detailed in the provided papers, related compounds have shown reactivity typical of amides, thiols, and imidazoles. These functionalities can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which could be relevant for further chemical modifications or interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as NMR, FT-IR, MS, and HRMS, which provide insights into the stereochemistry and electronic structure . The acid dissociation constants of these compounds can be determined using potentiometric titration, indicating the presence of acidic protons, such as those on NH groups, which could influence solubility and reactivity . The crystallographic analysis reveals the solid-state arrangement and potential for forming stable crystalline materials . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of the properties of the compound .

Scientific Research Applications

pKa Determination and Drug Precursors

  • Research into similar acetamide derivative compounds has been conducted to understand their chemical properties and potential as drug precursors. For instance, the acidity constants of certain acetamide derivatives were determined through UV spectroscopic studies, indicating their protonation behavior, which is crucial for their biological activity and solubility (Duran & Canbaz, 2013).

Anticancer Activities

  • Acetamide derivatives have also been synthesized and evaluated for their anticancer activities. Specific compounds have shown promise against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Duran & Demirayak, 2012).

Synthesis of Heterocycles

  • The utility of thioureido-acetamides as starting materials for heterocyclic syntheses has been demonstrated, showcasing the compounds' versatility in producing various heterocycles through cascade reactions. This highlights their significance in the development of pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).

Inhibition Studies

  • Chloroacetamide derivatives, including those related to the compound , have been studied for their inhibitory effects on biological processes, such as fatty acid synthesis in algae. Such studies provide insights into the bioactivity of acetamide derivatives and their potential environmental impact (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-4-9-17(14(2)10-13)23-19(25)12-26-20-22-11-18(24(20)3)15-5-7-16(21)8-6-15/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOJSUFRDBXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

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